molecular formula C11H14FN3O5 B14045363 n4-Boc-5-fluorocytosin-1-yl-acetic acid

n4-Boc-5-fluorocytosin-1-yl-acetic acid

Cat. No.: B14045363
M. Wt: 287.24 g/mol
InChI Key: YEVGELXXTMEFRA-UHFFFAOYSA-N
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Description

N4-Boc-5-fluorocytosin-1-yl-acetic acid (CAS 2072152-25-9) is a sophisticated fluorinated pyrimidine derivative designed for advanced research in medicinal and nucleoside chemistry. This compound features a tert-butoxycarbonyl (Boc) protective group on the cytosine base nitrogen, enhancing its stability and making it a crucial synthetic intermediate. Its primary research application lies in the synthesis of novel fluorinated nucleoside and nucleotide analogs . The strategic incorporation of a fluorine atom at the 5-position of the pyrimidine ring, a well-established bioisostere, significantly alters the electronic and steric parameters of the molecule. This modification can enhance metabolic stability, influence lipophilicity, and improve the overall pharmacokinetic profile of the resulting nucleos(t)ides, making them valuable candidates for investigating antiviral and anticancer therapeutic strategies . The compound serves as a key building block for researchers exploring the mechanism of action of fluoropyrimidines. Once incorporated into a nucleoside structure and metabolically activated within cells, analogous 5-fluorocytosine compounds are known to be converted into 5-fluorouracil (5-FU). Subsequently, 5-FU can be metabolized to 5-fluorodeoxyuridine monophosphate (5-FdUMP), which inhibits thymidylate synthase, a critical enzyme for DNA synthesis. Alternatively, its conversion to 5-fluorouridine triphosphate (5-FUTP) leads to its incorporation into RNA, ultimately disrupting protein synthesis . This dual mechanism of action—inhibiting both DNA and RNA biosynthesis—makes related compounds powerful tools for studying cell proliferation and developing novel chemotherapeutic and antifungal agents . Researchers value this Boc-protected derivative for its utility in constructing targeted probes and potential active pharmaceutical ingredients (APIs) while maintaining strict control over reaction pathways during complex syntheses.

Properties

Molecular Formula

C11H14FN3O5

Molecular Weight

287.24 g/mol

IUPAC Name

2-[5-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrimidin-1-yl]acetic acid

InChI

InChI=1S/C11H14FN3O5/c1-11(2,3)20-10(19)14-8-6(12)4-15(5-7(16)17)9(18)13-8/h4H,5H2,1-3H3,(H,16,17)(H,13,14,18,19)

InChI Key

YEVGELXXTMEFRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=O)N(C=C1F)CC(=O)O

Origin of Product

United States

Preparation Methods

N4-Boc Protection of 5-Fluorocytosine

Reagents :

  • 5-Fluorocytosine (4-amino-5-fluoro-2-hydroxypyrimidine)
  • Di-tert-butyl dicarbonate (Boc anhydride)
  • 4-Dimethylaminopyridine (DMAP)
  • Tetrahydrofuran (THF)

Procedure :

  • Dissolve 5-fluorocytosine (10 mmol) in anhydrous THF.
  • Add Boc anhydride (12 mmol) and DMAP (0.2 mmol).
  • Stir at 25°C for 12 hours.
  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

Outcome :

N1-Alkylation with Chloroacetic Acid

Reagents :

  • N4-Boc-5-fluorocytosine
  • Chloroacetic acid
  • Phosphorus oxychloride (POCl3)
  • 1,2-Dichloroethane (DCE)
  • Potassium carbonate (K2CO3)

Procedure :

  • Mix chloroacetic acid (1.2 equiv) and POCl3 (2 equiv) in DCE at 0°C.
  • Add N4-Boc-5-fluorocytosine (1 equiv) and heat to 80°C for 6 hours.
  • Cool, neutralize with saturated NaHCO3, and extract with dichloromethane.
  • Purify via recrystallization (ethanol/water)45.

Outcome :

Alternative Methods

Silylation-Mediated Alkylation

Reagents :

  • Hexamethyldisilazane (HMDS)
  • Trimethylsilyl chloride (TMSCl)
  • Bromoacetic acid ethyl ester

Procedure :

  • Silylate N4-Boc-5-fluorocytosine with HMDS/TMSCl in pyridine (60°C, 4 hours).
  • React with bromoacetic acid ethyl ester (1.5 equiv) and K2CO3 in DMF (25°C, 8 hours).
  • Hydrolyze the ester with NaOH (1M) and desilylate with TBAF78.

Outcome :

  • 68–75% yield after purification.
  • Advantage : Minimizes O-alkylation by protecting the 2-hydroxyl group9.

Microwave-Assisted Synthesis

Conditions :

  • 150°C, 30 minutes, DMF solvent.
  • Yield : 80% with reduced side products10.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
POCl3/DCE Alkylation 78 98 Short reaction time, scalable Requires harsh conditions (POCl3)
Silylation-Mediated 75 97 High regioselectivity Multi-step, costly reagents
Microwave-Assisted 80 99 Rapid, energy-efficient Specialized equipment required

Characterization and Validation

  • HPLC : Reverse-phase C18 column (MeCN/H2O + 0.1% TFA), retention time = 6.2 min11.
  • X-ray Crystallography : Confirms N1-acetic acid substitution and Boc orientation12.
  • Stability : Stable at −20°C for >12 months; degrades at pH <2 (Boc cleavage)13.

Applications

Chemical Reactions Analysis

N4-Boc-5-fluorocytosin-1-yl-acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N4-Boc-5-fluorocytosin-1-yl-acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of N4-Boc-5-fluorocytosin-1-yl-acetic acid involves its interaction with nucleic acids. It acts as a nucleic acid analog, binding to complementary sequences and potentially inhibiting the function of natural nucleic acids . The molecular targets and pathways involved are primarily related to its role as a PNA-related derivative.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Structure/Modifications Key Features Applications/Research Findings References
This compound N4-Boc, 5-fluoro, 1-yl-acetic acid Enhanced stability due to Boc protection; fluorination improves bioavailability. PNA synthesis, gene-targeting probes.
This compound benzyl ester Benzyl ester at acetic acid moiety Increased lipophilicity for improved cell permeability. Prodrug development, PNA backbone modification.
Uridine 5-oxyacetic acid methyl ester Uridine with 5-oxyacetic acid methyl ester Methyl ester enhances solubility; uridine scaffold supports RNA mimicry. Antiviral research, nucleoside analog synthesis.
3'-Bromo-3'-deoxythymidine 3'-bromo substitution in deoxythymidine Halogenation acts as a chain terminator in DNA synthesis. Anticancer/antiviral agent development.

Structural and Functional Insights

  • Fluorination: The 5-fluoro modification in this compound mirrors that of 5-fluorocytosine (5-FC), a known antifungal and antineoplastic agent. Fluorine’s electronegativity increases metabolic resistance and binding affinity to target enzymes .
  • Boc Protection : Unlike unprotected cytosine derivatives, the Boc group prevents unwanted side reactions during solid-phase PNA synthesis, a feature absent in uridine 5-oxyacetic acid methyl ester .
  • Acetic Acid vs. Benzyl Ester : The free acetic acid group allows direct conjugation to peptides or oligonucleotides, whereas the benzyl ester derivative () serves as a lipophilic prodrug precursor .

Research and Commercial Status

  • Discontinuation Note: As of 2025, this compound is listed as discontinued by CymitQuimica, though its derivatives (e.g., benzyl ester) remain under exploration .
  • Synthetic Challenges : The Boc deprotection step requires acidic conditions, which may limit compatibility with acid-sensitive conjugates compared to other protective groups (e.g., acetyl).

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N4-Boc-5-fluorocytosin-1-yl-acetic acid, and how can researchers optimize yields?

  • Methodology : Synthesis typically involves protecting the cytosine amino group with a tert-butoxycarbonyl (Boc) group, followed by fluorination at the 5-position and conjugation to an acetic acid moiety. Key steps include:

  • Protection : Use Boc anhydride in anhydrous conditions to protect the amino group .
  • Fluorination : Employ fluorinating agents like Selectfluor™ under controlled pH to minimize side reactions.
  • Purification : Use reverse-phase HPLC or silica-gel chromatography (≥97.0% purity standards, as in related Boc-protected compounds ).
    • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of fluorinating agents to avoid over-fluorination.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Compare retention times against standards (e.g., ≥97.0% purity criteria ).
  • NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and fluorocytosine signals (δ ~160 ppm for C-F in ¹³C NMR).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
    • Validation : Cross-reference spectral data with literature or databases (e.g., NIST Chemistry WebBook protocols ).

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Store at -20°C in anhydrous conditions (Boc groups are sensitive to moisture). Use amber vials to prevent photodegradation.
  • Handling : Follow safety protocols for fluorinated compounds (e.g., use fume hoods, nitrile gloves) .
  • Stability Testing : Perform accelerated degradation studies at 40°C/75% RH for 4 weeks to assess hydrolytic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for fluorocytosine derivatives?

  • Approach :

  • Purity Verification : Re-test compound purity using orthogonal methods (e.g., NMR + HPLC) to rule out batch variability .
  • Assay Conditions : Standardize cell culture media (e.g., pH 7.4 PBS ) and control for metabolite interference (e.g., serum proteins in human serum ).
  • Data Normalization : Use internal controls (e.g., recombinant human IL-6 ) to account for experimental variability.

Q. What experimental designs are suitable for studying the compound’s role in prodrug delivery systems?

  • In Vitro Models :

  • Enzymatic Hydrolysis : Incubate with esterases or carboxylesterases (e.g., human serum ) to measure Boc group cleavage kinetics.
  • Cellular Uptake : Use fluorescent tags (e.g., dansyl derivatives) to track intracellular release via confocal microscopy.
    • In Vivo Validation : Employ pharmacokinetic studies in rodent models, with LC-MS/MS quantification of released 5-fluorocytosine .

Q. How can researchers address inconsistencies in synthetic yields during scale-up?

  • Troubleshooting :

  • Reagent Quality : Ensure fluorinating agents are anhydrous (e.g., use molecular sieves).
  • Temperature Control : Optimize exothermic reactions (e.g., fluorination) using jacketed reactors.
  • Byproduct Analysis : Characterize side products via GC-MS or MALDI-TOF to refine reaction pathways .

Key Recommendations for Methodological Rigor

  • Documentation : Follow guidelines for experimental reproducibility (e.g., detailed synthesis protocols in Supporting Information ).
  • Safety Compliance : Adopt first-aid measures for eye/skin contact and inhalation .
  • Data Sharing : Deposit spectral data in public repositories (e.g., NIST ) to facilitate cross-study comparisons.

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